![molecular formula C8H5ClF2O B1441940 1-(4-Chloro-3,5-difluorophenyl)ethanone CAS No. 1256352-85-8](/img/structure/B1441940.png)
1-(4-Chloro-3,5-difluorophenyl)ethanone
Overview
Description
1-(4-Chloro-3,5-difluorophenyl)ethanone, also known as CDFE, is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-3,5-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 .
Scientific Research Applications
Synthesis of Fluorinated Compounds
1-(4-Chloro-3,5-difluorophenyl)ethanone: serves as a precursor in the synthesis of various fluorinated organic compounds. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, making them valuable in pharmaceuticals and agrochemicals .
Pharmaceutical Intermediates
This compound is used to produce intermediates for pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including antifungal, antibacterial, and anticancer activities .
Material Science
In material science, 1-(4-Chloro-3,5-difluorophenyl)ethanone is utilized to develop new materials with improved properties like increased thermal stability and chemical resistance, which are essential for advanced engineering applications .
Biocatalysis
The compound is a substrate in biocatalytic processes, where enzymes are used to produce enantiomerically pure substances. This is particularly important in the synthesis of chiral drugs, where the S-enantiomer of a drug may be therapeutically active .
Organic Synthesis Research
Researchers use 1-(4-Chloro-3,5-difluorophenyl)ethanone in organic synthesis to study new reactions and pathways. It’s a versatile building block for constructing complex organic molecules .
Agrochemical Development
As an intermediate, it’s also used in the development of agrochemicals. The fluorine atoms can contribute to the creation of herbicides and pesticides with enhanced activity and selectivity .
properties
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDTCARHAMWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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